molecular formula C8H9NO3 B1321483 (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol CAS No. 443956-46-5

(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol

Cat. No. B1321483
M. Wt: 167.16 g/mol
InChI Key: UKTOMKOGJYRREF-UHFFFAOYSA-N
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Description

“(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol” is a chemical compound that belongs to the class of heterocyclic compounds . It is structurally similar to 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine .


Synthesis Analysis

The synthesis of compounds based on the 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol structure has been reported . The series of 5-alkyl-7-hydroxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-5-ium bromides were synthesized using a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine ring fused with a 1,4-dioxin ring . The empirical formula is C7H7NO3 .

Scientific Research Applications

Synthesis Routes

  • A variety of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines have been synthesized from 2-chloro-3-oxiranylmethoxypyridine. This process involves treating the epoxide with nucleophiles to produce alcohols, which then displace chlorine to yield the desired products (Benarab, Poirot, & Guillaumet, 1993).

Modifications in the Dioxane Ring

  • Novel analogues of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine have been synthesized with modifications in the non-aromatic ring. These compounds, due to their hydroxymethyl group, are attractive for developing potential therapeutic agents (Bartolomea et al., 2003).

Variations in Reaction Conditions

  • Synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines from 2-nitro-3-oxiranylmethoxypyridine has been achieved, demonstrating how reaction conditions can affect product distribution (Soukri et al., 2000).

Enantioselective Synthesis

  • Enantioselective synthesis of 2- and 3-substituted 2,3-dihydro[1,4]dioxino[2,3-b]pyridine derivatives has been reported, with enantiomeric purity controlled by capillary electrophoresis using a dual-cyclodextrin system (Lazar et al., 2005).

Applications in Drug Discovery

  • 3-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines have been synthesized with selective introduction of substituents on the pyridine ring, making them potential scaffolds for drug discovery and combinatorial chemistry (Alcázar et al., 2003).

Catalytic Applications

  • Nickel complexes with bidentate N,O-type ligands, including derivatives of 2,3-dihydro[1,4]dioxino[2,3-b]pyridine, have been synthesized for application in the catalytic oligomerization of ethylene (Kermagoret & Braunstein, 2008).

Vibrational Circular Dichroism Studies

  • Determination of the stereochemistry of 3-hydroxymethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine using vibrational circular dichroism (VCD) spectra has been done, demonstrating the capability of DFT calculations in assigning absolute configurations (Kuppens et al., 2003).

Future Directions

The future directions for this compound could involve further exploration of its potential antimicrobial properties . Only two compounds with alkyl chain C12 and C14 showed significant activity against microbes . So, these two compounds should be considered as potential disinfectants with selective effect against certain bacterial and fungal strains .

properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-5-6-3-7-8(9-4-6)12-2-1-11-7/h3-4,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTOMKOGJYRREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619189
Record name (2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol

CAS RN

443956-46-5
Record name (2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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